molecular formula C26H33FN2O5 B12720951 9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-butyrate CAS No. 72149-73-6

9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-butyrate

Cat. No.: B12720951
CAS No.: 72149-73-6
M. Wt: 472.5 g/mol
InChI Key: RCPNXFSHBYPPMT-QZJGXCQBSA-N
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Description

9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-butyrate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-butyrate involves multiple steps, starting from a suitable steroid precursor. The process typically includes fluorination, hydroxylation, and pyrazole ring formation. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. Advanced techniques like continuous flow reactors and automated synthesis are employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-butyrate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive effects. It is utilized in:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

  • 9-fluoro-11beta,21-dihydroxy-16alpha,17alpha-isopropylidenedioxy-pregna-1,4-diene-3,20-dione
  • 9-fluoro-11beta,17alpha,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione

Uniqueness

Compared to similar compounds, 9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-butyrate exhibits unique structural features, such as the pyrazole ring and specific fluorination pattern. These contribute to its distinct pharmacological profile and enhanced stability .

Properties

CAS No.

72149-73-6

Molecular Formula

C26H33FN2O5

Molecular Weight

472.5 g/mol

IUPAC Name

[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] butanoate

InChI

InChI=1S/C26H33FN2O5/c1-4-5-22(33)34-14-21(32)26-16(13-28-29-26)11-19-18-7-6-15-10-17(30)8-9-23(15,2)25(18,27)20(31)12-24(19,26)3/h8-10,13,16,18-20,29,31H,4-7,11-12,14H2,1-3H3/t16-,18-,19-,20-,23-,24-,25-,26-/m0/s1

InChI Key

RCPNXFSHBYPPMT-QZJGXCQBSA-N

Isomeric SMILES

CCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C=NN2

Canonical SMILES

CCCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C=NN2

Origin of Product

United States

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